3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
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Overview
Description
3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 4-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent . The resulting intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as kinases. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs) by binding to the kinase domain and preventing phosphorylation, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom and carboxylic acid group, making it less reactive and potentially less biologically active.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms, which can affect its chemical reactivity and biological activity.
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of the bromine atom and carboxylic acid group, which can enhance its reactivity and potential biological activity. These functional groups make it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-4-3(7(12)13)1-2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
HRIDDIWIUWQQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Br)C(=O)O |
Origin of Product |
United States |
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